Benzyl (2,4-difluorophenyl)carbamate
Overview
Description
Benzyl (2,4-difluorophenyl)carbamate: is an organic compound with the molecular formula C14H11F2NO2. It is a white to off-white powder or crystalline substance. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (2,4-difluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2,4-difluoroaniline in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Benzyl (2,4-difluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl (2,4-difluorophenyl)amine .
Scientific Research Applications
Chemistry: Benzyl (2,4-difluorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic synthesis .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. It helps in understanding the interactions between small molecules and biological targets .
Medicine: It is investigated for its role in drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of benzyl (2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors. The pathways involved include binding to active sites or allosteric sites, leading to changes in the activity of the target proteins .
Comparison with Similar Compounds
- Benzyl (3,4-difluorophenyl)carbamate
- Benzyl (2,4-dichlorophenyl)carbamate
- Benzyl (2,4-dimethylphenyl)carbamate
Uniqueness: Benzyl (2,4-difluorophenyl)carbamate is unique due to the presence of fluorine atoms at the 2 and 4 positions of the phenyl ring. This fluorination can enhance the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated analogs .
Properties
IUPAC Name |
benzyl N-(2,4-difluorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAYKGNHIVNWPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474649 | |
Record name | Benzyl (2,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112434-18-1 | |
Record name | Benzyl (2,4-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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